8-Methoxythiochroman-3-amine
Overview
Description
8-Methoxythiochroman-3-amine is an organic compound with the molecular formula C10H13NOS It belongs to the class of thiochromans, which are sulfur-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxythiochroman-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzylamine with sulfur and a suitable cyclizing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxythiochroman-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiochromans depending on the reagents used.
Scientific Research Applications
8-Methoxythiochroman-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methoxythiochroman-3-amine involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets are still under investigation, but its ability to induce apoptosis in cancer cells has been noted.
Comparison with Similar Compounds
Thiochroman-4-one: Another thiochroman derivative with different functional groups.
8-Hydroxythiochroman: Similar structure but with a hydroxyl group instead of a methoxy group.
Thiochroman-3-amine: Lacks the methoxy group present in 8-Methoxythiochroman-3-amine.
Uniqueness: this compound is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-thiochromen-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHOYAFPOGJQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591438 | |
Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771454-16-1 | |
Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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